过硫酸铵

概述

描述

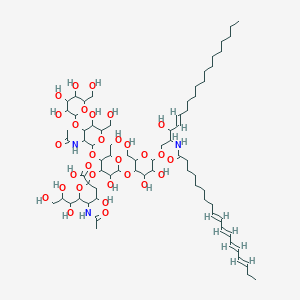

Ammonium persulfate is an inorganic compound with the chemical formula (NH₄)₂S₂O₈. It is a colorless to white crystalline solid that is highly soluble in water. This compound is a strong oxidizing agent and is widely used in various industrial and laboratory applications, including polymer chemistry, etching, and as a cleaning and bleaching agent .

科学研究应用

Ammonium persulfate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a radical initiator in the polymerization of acrylamide to form polyacrylamide gels, which are essential for techniques like SDS-PAGE and western blotting.

Environmental Science: It is employed in persulfate-based advanced oxidation processes (PS-AOPs) for the degradation of organic pollutants in water and soil.

Biochemistry: Ammonium persulfate is used in the synthesis of doped polypyrrole and in the determination of urinary iodine.

Oil Exploration: Microencapsulated ammonium persulfate is used as a gel breaker in fracturing fluids to improve the efficiency of oil recovery.

作用机制

Target of Action

Ammonium persulfate (APS) is a strong oxidizing agent that primarily targets certain alkenes in polymer chemistry . It is also used as a catalyst in the polymerization of acrylamide .

Mode of Action

APS acts as a source of radicals, initiating the polymerization of certain alkenes . In solution, the dianion of APS dissociates into radicals . The sulfate radical adds to the alkene to give a sulfate ester radical . This interaction with its targets leads to significant changes in the molecular structure of the target compounds .

Biochemical Pathways

The primary biochemical pathway affected by APS involves the polymerization of certain alkenes . This process is crucial in the production of commercially important polymers such as styrene-butadiene rubber and polytetrafluoroethylene .

Result of Action

The result of APS’s action is the formation of polymers through the initiation of the polymerization of certain alkenes . This process is used in the production of various commercially important polymers .

Action Environment

APS is sensitive to moisture and will eventually decompose in a wet environment, releasing hydrogen peroxide . Therefore, the action, efficacy, and stability of APS can be influenced by environmental factors such as humidity . It is recommended to use APS only in well-ventilated areas and avoid breathing its dust .

生化分析

Biochemical Properties

Ammonium Persulfate is used with N,N,N′,N′-tetramethylethylenediamine (TEMED) to catalyze the polymerization of acrylamide and bisacrylamide to prepare polyacrylamide gels for electrophoresis . This interaction with acrylamide and bisacrylamide is crucial in the formation of polyacrylamide gels, which are commonly used in laboratories for protein separation .

Molecular Mechanism

The molecular mechanism of Ammonium Persulfate involves the formation of free radicals. These free radicals are formed in an aqueous solution through a base-catalyzed mechanism . The free radicals then interact with acrylamide and bisacrylamide, catalyzing their polymerization to form polyacrylamide gels .

准备方法

Ammonium persulfate is typically prepared by the electrolysis of a cold concentrated solution of either ammonium sulfate or ammonium bisulfate in sulfuric acid at a high current density . The process involves the following steps:

Electrolysis: A cold concentrated solution of ammonium sulfate or ammonium bisulfate is subjected to electrolysis in the presence of sulfuric acid.

Crystallization: The electrolytic solution is then crystallized to obtain ammonium persulfate.

Filtration and Drying: The crystallized product is filtered and dried to yield pure ammonium persulfate.

化学反应分析

Ammonium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing properties:

Oxidation Reactions: It is commonly used as an oxidizing agent in the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds.

Polymerization Initiator: It acts as a radical initiator in the polymerization of alkenes, such as styrene and butadiene, to form polymers like styrene-butadiene rubber.

Decomposition: In aqueous solution, ammonium persulfate decomposes to form sulfate radicals, which can further react with various substrates.

相似化合物的比较

Ammonium persulfate is often compared with other persulfate salts, such as sodium persulfate and potassium persulfate. While all these compounds are strong oxidizing agents, ammonium persulfate is more soluble in water compared to its sodium and potassium counterparts . This higher solubility makes ammonium persulfate more effective in aqueous applications. Additionally, ammonium persulfate is preferred in certain polymerization reactions due to its ability to generate radicals more efficiently .

Similar Compounds

- Sodium persulfate

- Potassium persulfate

- Ammonium thiosulfate

- Ammonium sulfite

- Ammonium sulfate

属性

CAS 编号 |

7727-54-0 |

|---|---|

分子式 |

H5NO8S2 |

分子量 |

211.18 g/mol |

IUPAC 名称 |

azane;sulfooxy hydrogen sulfate |

InChI |

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6) |

InChI 键 |

SBFSEMVZXZCBEC-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

手性 SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

规范 SMILES |

N.OS(=O)(=O)OOS(=O)(=O)O |

颜色/形态 |

Platelike or prismatic (monoclinic) crystals, or white granular powder Colorless, white monoclinic crystals |

密度 |

1.98 at 68 °F (USCG, 1999) 1.982 g/cu cm 1.9 g/cm³ |

熔点 |

Decomposes at 120 °C |

Key on ui other cas no. |

7727-54-0 |

物理描述 |

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictograms |

Oxidizer; Irritant; Health Hazard |

溶解度 |

Solubility in water: 83.5 g/100 g water at 25 °C Freely soluble in water Solubility in water, g/100ml at 20 °C: 58.2 |

同义词 |

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。